Unii-3J3W5JL2HD
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Overview
Description
Preparation Methods
The preparation of Unii-3J3W5JL2HD involves several synthetic routes and reaction conditions. One common method is the esterification of Dabigatran etexilate with isopropyl alcohol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Unii-3J3W5JL2HD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions Major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Unii-3J3W5JL2HD has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool compound in studying the biological pathways involved in blood coagulation.
Industry: It is used in the pharmaceutical industry for the production of anticoagulant medications.
Mechanism of Action
The mechanism of action of Unii-3J3W5JL2HD involves its conversion to Dabigatran in the body. Dabigatran inhibits thrombin, an enzyme that plays a key role in the blood coagulation process . By inhibiting thrombin, Dabigatran prevents the formation of blood clots and reduces the risk of stroke and other thromboembolic events . The molecular targets and pathways involved include the direct inhibition of thrombin and the subsequent disruption of the coagulation cascade .
Comparison with Similar Compounds
Unii-3J3W5JL2HD is unique compared to other anticoagulant compounds due to its specific mechanism of action and prodrug nature. Similar compounds include:
Warfarin: Another anticoagulant that works by inhibiting vitamin K-dependent clotting factors.
Rivaroxaban: A direct factor Xa inhibitor used to prevent blood clots.
Properties
Molecular Formula |
C35H43N7O5 |
---|---|
Molecular Weight |
641.8 g/mol |
IUPAC Name |
propan-2-yl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C35H43N7O5/c1-5-6-7-10-21-46-35(45)40-33(36)25-12-15-27(16-13-25)38-23-31-39-28-22-26(14-17-29(28)41(31)4)34(44)42(30-11-8-9-19-37-30)20-18-32(43)47-24(2)3/h8-9,11-17,19,22,24,38H,5-7,10,18,20-21,23H2,1-4H3,(H2,36,40,45) |
InChI Key |
IVRRXRHFMPACFO-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)\N |
Canonical SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC(C)C)C4=CC=CC=N4)N |
Origin of Product |
United States |
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